molecular formula C19H18N2O B3777417 N-(2-quinolin-3-ylbenzyl)propanamide

N-(2-quinolin-3-ylbenzyl)propanamide

Cat. No.: B3777417
M. Wt: 290.4 g/mol
InChI Key: UTWAEKWKGONUEM-UHFFFAOYSA-N
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Description

N-(2-quinolin-3-ylbenzyl)propanamide is a propanamide derivative featuring a quinolin-3-ylbenzyl substituent. Propanamide derivatives are widely studied for their bioactivity, often targeting enzymes like acetylcholinesterase (AChE) or carbonic anhydrase (CA) . The quinoline moiety in this compound may enhance binding to hydrophobic enzyme pockets, a trait observed in related quinolin-6-yl derivatives with indolin-3-ylidene cores . Synthetically, such compounds are typically derived via amidation or alkylation reactions, as seen in the preparation of N-(isoquinolin-6-yl)propanamide derivatives .

Properties

IUPAC Name

N-[(2-quinolin-3-ylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-19(22)21-12-15-8-3-5-9-17(15)16-11-14-7-4-6-10-18(14)20-13-16/h3-11,13H,2,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWAEKWKGONUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-quinolin-3-ylbenzyl)propanamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Benzylation: The quinoline derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the reaction of the benzylated quinoline with propanoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-quinolin-3-ylbenzyl)propanamide can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

Chemistry: N-(2-quinolin-3-ylbenzyl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with biological targets such as enzymes and receptors.

Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(2-quinolin-3-ylbenzyl)propanamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Quinoline vs. Isoquinoline: Quinolin-3-yl/6-yl derivatives (e.g., ) exhibit distinct electronic profiles compared to isoquinolin-6-yl analogs. The position of the nitrogen atom in the heterocycle may influence binding selectivity.
  • Electron-Withdrawing Groups: Nitrobenzyl (activity: 5.928) and fluorobenzyl (5.503) substituents in quinolin-6-yl acetamides correlate with higher activity values than ethoxybenzyl (5.171), suggesting electron-deficient groups enhance potency .
  • Aromatic vs. Aliphatic Chains : Propanamides with rigid aromatic substituents (e.g., biphenylmethyl or fluorobiphenyl ) show stronger enzyme inhibition than aliphatic derivatives (e.g., tert-butyl sulfonamide ), likely due to improved hydrophobic interactions.

Target Specificity

  • Acetylcholinesterase (AChE) Inhibitors : Docking studies highlight N-methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide as a top-scoring AChE inhibitor, emphasizing the role of pyridyl and biphenyl groups in binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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